(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone
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Overview
Description
Preparation Methods
The synthesis of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone involves several steps. One common synthetic route includes the reaction of 3-nitrobenzenesulfonyl chloride with 2,4’-diaminobiphenyl in the presence of a base, followed by reduction of the nitro group to an amino group . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving protein interactions and enzyme activity.
Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone can be compared with other similar compounds, such as:
(4-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone: This compound has a similar structure but with the amino group in a different position, leading to different reactivity and applications.
(3-Aminophenyl)(2,4’-diaminobiphenyl-3-yl)sulfone: Another similar compound with slight structural variations that affect its chemical properties and uses.
The uniqueness of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity .
Biological Activity
The compound (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone , a sulfone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 286.34 g/mol
This compound features two amino groups and a sulfone moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties through various mechanisms:
-
Binding Affinity : The compound shows strong binding affinity to several cancer targets:
- β-Catenin (PDB ID: 1JDH) with a binding energy of −5.9 kcal/mol.
- Epidermal Growth Factor Receptor (EGFR) (PDB ID: 4R3P) with a binding energy of −5.8 kcal/mol.
- HER2 Kinase Domain (PDB ID: 3PP0) with a binding energy of −6.5 kcal/mol.
- Cyclin D1-CDK4 Complex (PDB ID: 2W96) with a binding energy of −6.7 kcal/mol .
- DNA Interaction : Molecular docking studies indicate that the compound interacts effectively with calf thymus DNA, stabilizing the interaction via hydrogen bonds and exhibiting a binding energy of −6.71 kcal/mol. This suggests potential for disrupting DNA replication in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have shown that it possesses significant activity against various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism appears to involve inhibition of key bacterial enzymes .
Study 1: Anticancer Efficacy
A study published in Nature investigated the anticancer efficacy of related sulfone compounds, including this compound. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines such as A549 and MRC-5, with IC50 values demonstrating potent cytotoxicity comparable to standard chemotherapeutics .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of sulfone derivatives. The study highlighted that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Data Tables
Biological Activity | Target/Organism | Binding Energy (kcal/mol) | IC50/MIC Values |
---|---|---|---|
Anticancer | β-Catenin | -5.9 | N/A |
Anticancer | EGFR | -5.8 | N/A |
Anticancer | HER2 | -6.5 | N/A |
Anticancer | Cyclin D1-CDK4 | -6.7 | N/A |
Antimicrobial | Staphylococcus aureus | N/A | 12.5 µM |
Antimicrobial | Escherichia coli | N/A | 10 µM |
Properties
IUPAC Name |
2-(4-aminophenyl)-5-(3-aminophenyl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-13-6-4-12(5-7-13)17-9-8-16(11-18(17)21)24(22,23)15-3-1-2-14(20)10-15/h1-11H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVALUVLFXVSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)C3=CC=C(C=C3)N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.